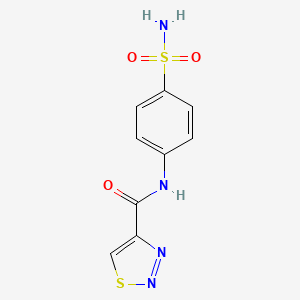
N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-4-carboxamide is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfamoylphenyl group attached to a thiadiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4-aminosulfanilamide with appropriate reagents to form the desired thiadiazole ring. One common method involves the acylation of 4-aminosulfanilamide with 2-chloro-N-(4-sulfamoylphenyl) acetamide, followed by cyclization to form the thiadiazole ring . The reaction is usually carried out in the presence of a base such as triethylamine and under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfides, and substituted thiadiazole compounds .
Scientific Research Applications
N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential as an antiviral and anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. For example, it inhibits the activity of carbonic anhydrases by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . The compound also exhibits antiviral activity by inhibiting viral proteases, which are essential for viral replication .
Comparison with Similar Compounds
Similar Compounds
- N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide
- N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide
Uniqueness
N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown higher binding affinity to certain enzymes and better pharmacokinetic properties .
Properties
Molecular Formula |
C9H8N4O3S2 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
N-(4-sulfamoylphenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C9H8N4O3S2/c10-18(15,16)7-3-1-6(2-4-7)11-9(14)8-5-17-13-12-8/h1-5H,(H,11,14)(H2,10,15,16) |
InChI Key |
CNUIKKWERMGTLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSN=N2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















